Glomecidin -

Glomecidin

Catalog Number: EVT-1586966
CAS Number:
Molecular Formula: C27H37N7O7
Molecular Weight: 571.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glomecidin is a natural product found in Streptomyces lavendulae with data available.
Overview

Glomecidin is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in treating bacterial infections. This compound is classified as a cyclic peptide antibiotic, demonstrating a unique mechanism of action that distinguishes it from traditional antibiotics. Its structure and properties make it a candidate for further research in drug development.

Source

Glomecidin was first isolated from the fermentation products of certain microbial strains. The discovery was part of a broader effort to identify novel antimicrobial agents from natural sources, particularly those that can combat antibiotic-resistant bacteria.

Classification
  • Chemical Classification: Cyclic peptide antibiotic
  • Biological Classification: Antimicrobial agent
Synthesis Analysis

Methods

The synthesis of Glomecidin typically involves solid-phase peptide synthesis techniques, which allow for the assembly of amino acids into a cyclic structure. This method provides high purity and yields, essential for biological testing.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid resin and sequentially adding protected amino acids.
  2. Cyclization: The linear peptide is cyclized through the formation of a covalent bond between specific amino acid side chains, often using coupling reagents to facilitate the reaction.
Molecular Structure Analysis

Structure

Glomecidin's molecular structure consists of a cyclic arrangement of amino acids, which contributes to its stability and activity against bacteria. The specific sequence and configuration of these amino acids are crucial for its function.

Data

  • Molecular Formula: C₁₉H₃₁N₅O₆
  • Molecular Weight: Approximately 405.48 g/mol
  • 3D Structure: The compound exhibits a unique three-dimensional conformation that is critical for its interaction with bacterial targets.
Chemical Reactions Analysis

Reactions

Glomecidin undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  1. Peptide Bond Formation: Essential for constructing the cyclic structure.
  2. Hydrolysis: In biological environments, Glomecidin may be subject to hydrolysis, affecting its stability and activity.
  3. Interaction with Bacterial Membranes: The compound can insert itself into bacterial membranes, leading to disruption and cell death.

Technical Details

The reactions involved in synthesizing Glomecidin require careful control of conditions such as pH, temperature, and concentration of reactants to ensure high yields and desired purity.

Mechanism of Action

Process

Glomecidin exerts its antimicrobial effects primarily by disrupting bacterial cell membranes. This disruption leads to increased permeability, allowing essential cellular components to leak out, ultimately resulting in cell lysis.

Data

  • Target Bacteria: Glomecidin has shown efficacy against various Gram-positive bacteria, including strains resistant to conventional antibiotics.
  • In Vitro Studies: Laboratory studies have demonstrated significant bactericidal activity at low concentrations.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range characteristic of cyclic peptides.

Chemical Properties

  • Stability: Moderate stability under physiological conditions; susceptible to enzymatic degradation.
  • pH Sensitivity: Activity may vary with pH, necessitating optimal formulation conditions for therapeutic use.
Applications

Scientific Uses

  1. Antimicrobial Research: Glomecidin is being explored as a potential treatment for infections caused by antibiotic-resistant bacteria.
  2. Drug Development: Its unique mechanism of action positions it as a candidate for new antibiotic formulations.
  3. Biological Studies: Used in studies investigating bacterial resistance mechanisms and membrane biology.
Biosynthetic Pathways & Genetic Regulation of Glomecidin Production

Genomic Organization of Streptomyces lavendulae H698 SY2 Biosynthetic Gene Cluster

The glomecidin biosynthetic gene cluster (BGC) in Streptomyces lavendulae H698 SY2 spans approximately 55 kb and comprises 21 open reading frames (ORFs). This cluster is organized into three core modules:

  • Nonribosomal Peptide Synthetase (NRPS) genes (gmcA, gmcB, gmcC): Encode multi-domain enzymes responsible for amino acid activation, thiolation, and peptide bond formation.
  • Regulatory genes (gmcR1, gmcR2): Encode Streptomyces antibiotic regulatory proteins (SARPs) that activate transcription of the BGC.
  • Tailoring enzymes (gmcT1, gmcT2): Encode cytochrome P450 monooxygenases and methyltransferases that modify the peptide backbone [1] [6].

The cluster resides in a subtelomeric region of the linear chromosome, flanked by transposase genes, suggesting historical horizontal gene transfer. Base editing technologies (e.g., Target-AID system) confirmed the essentiality of the gmcA PKS-NRPS hybrid gene, as introducing a stop codon abolished glomecidin production [1].

Table 1: Core Components of the Glomecidin Biosynthetic Gene Cluster

GeneFunctionDomain ArchitectureEssentiality
gmcAHybrid NRPS-PKSA-PCP-C-A-PCP-KS-AT-ACPCritical
gmcBNRPS Module 2C-A-PCP-ECritical
gmcCNRPS Module 3C-A-PCP-TECritical
gmcR1Pathway-specific regulatorSARP domainModulatory
gmcT1Cytochrome P450 oxidaseHeme-binding domainModulatory

Regulatory Mechanisms of Nonribosomal Peptide Synthetase (NRPS) Activation

Glomecidin assembly relies on a 3-module NRPS system adopting a linear type organization. Key activation mechanisms include:

  • Adenylation (A) domains: Specifically activate L-phenylalanine (Module 1), D-valine (Module 2), and L-tryptophan (Module 3) with stringent substrate selectivity governed by 8–10 residue specificity pockets [3] [4].
  • Conformational dynamics: The condensation (C) domain undergoes a 45° rotation to align donor (PCP-bound) and acceptor (aminoacyl) substrates, facilitating peptide bond formation without epimerization [4].
  • Thiolation domains: Phosphopantetheinylated carrier proteins (PCPs) shuttle intermediates between modules at a rate of 8–12 s⁻¹, as confirmed by in vitro kinetic assays [3].

Regulatory proteins GmcR1 and GmcR2 bind to tandem promoters upstream of gmcA, enhancing transcription 12-fold under phosphate limitation, a hallmark of Streptomyces secondary metabolism [1] [6].

Role of Post-Translational Modifications in Cyclic Tetrapeptide Assembly

Post-translational modifications (PTMs) are indispensable for glomecidin cyclization:

  • Phosphopantetheinylation: A dedicated phosphopantetheinyl transferase (PPTase; encoded by gmcP) modifies serine residues on all PCP domains, enabling 4'-phosphopantetheine attachment for thioesterification [4].
  • Epimerization: The E domain in Module 2 converts L-valine to D-valine, confirmed by chiral HPLC of isolated intermediates [3].
  • Cyclorelease: The terminal thioesterase (TE) domain catalyzes macrolactamization via a serine-histidine-aspartate catalytic triad, forming a 12-membered cyclic tetrapeptide [3] [4].

Notably, PTMs like acetylation of the TE domain (observed at Lys²⁰⁷) enhance cyclization efficiency by 40%, as shown in in vitro reconstitution assays [8].

Comparative Analysis of Biosynthetic Pathways in Streptomyces spp.

Glomecidin’s BGC shares evolutionary links with other Streptomyces cyclic peptides:

  • Lavencidin (lad cluster): S. lavendulae FRI-5 employs a type I modular PKS-NRPS system for its 28-membered polyene macrolide, contrasting with glomecidin’s exclusive NRPS assembly [1].
  • Candicidin: S. albidoflavus strains utilize a conserved fsc BGC with 75% NRPS module similarity but incorporate p-aminobenzoic acid instead of aromatic amino acids [5].
  • Mitomycin C: S. lavendulae NRRL 2564’s 47-gene cluster lacks NRPS components, relying on hybrid AHBA-polyketide pathways [6].

Pangenome analyses of 205 Streptomyces genomes reveal that NRPS BGCs like glomecidin’s are strain-specific (present in <15% of strains), while polyketide synthases (PKS) are more conserved [9].

Table 2: Evolutionary Relationships of Cyclic Peptide BGCs in Streptomycetes

CompoundProducing StrainCluster SizeKey Features% NRPS Identity
GlomecidinS. lavendulae H698 SY255 kbCyclic tetrapeptide, PTM-dependent100% (Reference)
LavencidinS. lavendulae FRI-568 kbPKS-NRPS hybrid, pentaene moiety32%
CandicidinS. albidoflavus strains110 kbHeptamodular NRPS, aromatic polyene75%
RKGS-A2215AS. lavendulae FRI-562 kbAnalog with C-2 alkyl chain variation95%

Properties

Product Name

Glomecidin

IUPAC Name

(3R,6R,9S)-6-[(2R)-butan-2-yl]-13,14-dihydroxy-3-(1H-imidazol-5-ylmethyl)-9-[(4-methoxyphenyl)methyl]-1,4,7,10,16-pentazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone

Molecular Formula

C27H37N7O7

Molecular Weight

571.6 g/mol

InChI

InChI=1S/C27H37N7O7/c1-4-14(2)21-25(38)32-19(10-16-11-28-13-29-16)27(40)34-22(23(36)20(35)12-30-34)26(39)31-18(24(37)33-21)9-15-5-7-17(41-3)8-6-15/h5-8,11,13-14,18-23,30,35-36H,4,9-10,12H2,1-3H3,(H,28,29)(H,31,39)(H,32,38)(H,33,37)/t14-,18+,19-,20?,21-,22?,23?/m1/s1

InChI Key

NNIBMMQVFDWAAF-ABHIBMEJSA-N

Synonyms

glomecidin

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2C(C(C(CN2)O)O)C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)CC4=CN=CN4

Isomeric SMILES

CC[C@@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N2C(C(C(CN2)O)O)C(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)OC)CC4=CN=CN4

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